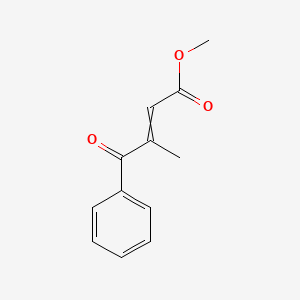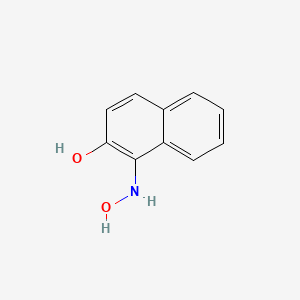
1-(Hydroxyamino)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyamino)naphthalen-2-ol is an organic compound that features both a hydroxyamino group and a naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)naphthalen-2-ol can be synthesized through various methods. One common approach involves the reaction of naphthalen-2-ol with hydroxylamine under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the hydroxyamino group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like diazonium salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-naphthalen-2-ol.
Substitution: Various substituted naphthalen-2-ol derivatives.
Scientific Research Applications
1-(Hydroxyamino)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyamino)naphthalen-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
1-(Hydroxyamino)naphthalen-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Naphthalen-2-ol, 1-amino-naphthalen-2-ol, and 1-hydroxy-naphthalen-2-ol.
By understanding the properties, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
32352-28-6 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(hydroxyamino)naphthalen-2-ol |
InChI |
InChI=1S/C10H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,11-13H |
InChI Key |
GOYWAUJIURPMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


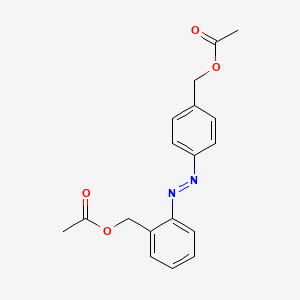
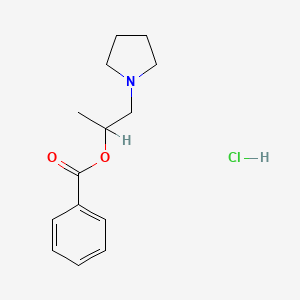


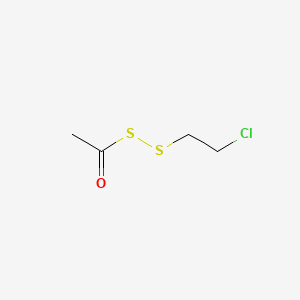
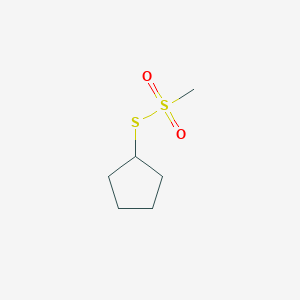

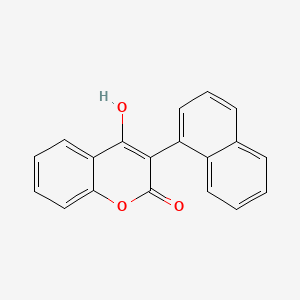
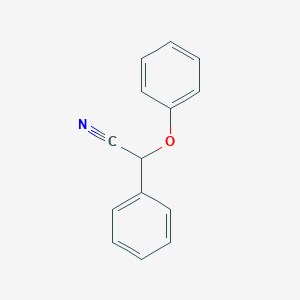

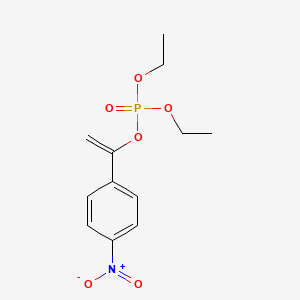
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
